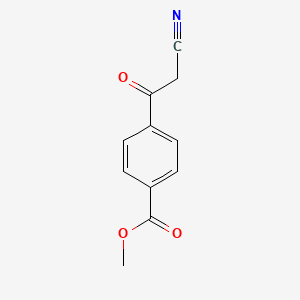

Methyl 4-(cyanoacetyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-cyanoacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-8(3-5-9)10(13)6-7-12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZGTFNYYYZXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352910 | |

| Record name | Methyl 4-(cyanoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69316-08-1 | |

| Record name | Methyl 4-(cyanoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(cyanoacetyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-(cyanoacetyl)benzoate CAS number

An In-depth Technical Guide to Methyl 4-(cyanoacetyl)benzoate

This technical guide provides a comprehensive overview of this compound, a key organic building block. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical and physical properties, a comprehensive synthesis protocol, and safety information.

Chemical and Physical Properties

This compound, with the CAS number 69316-08-1 , is an ester recognized for its role in chemical synthesis.[1][2][3] Its key properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 69316-08-1 | [2][3] |

| Molecular Formula | C₁₁H₉NO₃ | [2][3] |

| Molecular Weight | 203.19 g/mol | [2][3][4] |

| Appearance | Beige flaky crystals | [1][5] |

| Melting Point | 171-173 °C (lit.) | [1][5][6] |

| Purity | ≥ 98% | [2][5] |

| IUPAC Name | methyl 4-(2-cyanoacetyl)benzoate | [4] |

| InChI Key | CTZGTFNYYYZXTE-UHFFFAOYSA-N | [4][7] |

| Storage | Protected from light, stored hermetically | [5] |

Synthesis of this compound

The following is a general procedure for the synthesis of this compound from methyl 4-chlorocarbonylbenzoate and cyanoacetic acid.[1]

Materials and Reagents:

-

Cyanoacetic acid

-

Magnesium sulfate (MgSO₄)

-

2,2'-bipyridine

-

Tetrahydrofuran (THF)

-

n-Butyllithium (1.6 M in hexane)

-

Methyl 4-chlorocarbonylbenzoate

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

Experimental Protocol:

-

Preparation of the Reaction Mixture: Dissolve cyanoacetic acid (1.7 g, 20 mmol, 2 eq.), MgSO₄ (0.2 mg), and a small amount of 2,2'-bipyridine (approx. 1 mg) in 100 mL of tetrahydrofuran.[1]

-

Assembly of Apparatus: Transfer the solution to a 500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer.[1]

-

Inert Atmosphere and Cooling: Flush the system with nitrogen and cool the flask to -78°C using a dry ice/acetone bath.[1]

-

Addition of n-Butyllithium: Slowly add a 1.6 M n-butyllithium solution in hexane (25 mL, 40 mmol, 4 eq.) through a dropping funnel with stirring. Continue stirring for 30 minutes after the solution turns a slight purple color.[1]

-

Addition of Methyl 4-chlorocarbonylbenzoate: Add a solution of methyl 4-chlorocarbonylbenzoate (10 mmol, 1 eq.) in 5 mL of methanol dropwise. The cloudy solution will turn yellow during this addition.[1]

-

Reaction: Continue stirring the reaction mixture at -78°C for 1 hour.[1]

-

Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature, then hold for 1 hour.[1]

Safety Information

It is crucial to handle this compound with care, adhering to standard laboratory safety practices.

-

Signal Word: Warning [4][7]* Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4][7]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [4][7]

Applications in Research and Development

This compound serves as an important intermediate in organic synthesis. [5]Its chemical structure, featuring an ester and a cyanoacetyl group, makes it a versatile building block for the synthesis of more complex molecules, which is of particular interest in the development of novel compounds within the pharmaceutical and chemical industries.

References

- 1. This compound | 69316-08-1 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C11H9NO3 | CID 736021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.69316-08-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 6. CAS NO. 69316-08-1 | this compound | C11H9NO3 [localpharmaguide.com]

- 7. This compound | 69316-08-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Chemical Properties of Methyl 4-(cyanoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(cyanoacetyl)benzoate is a versatile organic compound that serves as a key intermediate in various synthetic pathways. Its unique bifunctional nature, incorporating both an activated methylene group and an aromatic ester, makes it a valuable building block for the synthesis of a wide array of complex molecules, particularly heterocyclic systems of medicinal interest. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and applications in chemical research and drug development.

Chemical and Physical Properties

Table 2.1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl 4-(2-cyanoacetyl)benzoate | [1] |

| Synonyms | 3-Oxo-3-[4-(methoxycarbonyl)phenyl]propanenitrile, Methyl 4-cyanoacetylbenzoate | [1] |

| CAS Number | 69316-08-1 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Appearance | Beige flaky crystals | [1] |

| Melting Point | 171-173 °C | [2] |

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic profile. While a complete, experimentally verified dataset is not available in the cited literature, the expected and reported key spectral characteristics are summarized below.

Table 3.1: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Predicted: Aromatic protons (AA'BB' system, ~7.8-8.2 ppm), Methylene protons (-CH₂-, singlet, ~4.0-4.3 ppm), Methyl protons (-OCH₃, singlet, ~3.9 ppm) | N/A |

| ¹³C NMR | Predicted: Carbonyl carbons (ester and ketone, ~165 and ~190 ppm), Aromatic carbons (~128-135 ppm), Nitrile carbon (-CN, ~115 ppm), Methylene carbon (-CH₂-, ~45-50 ppm), Methyl carbon (-OCH₃, ~52 ppm) | N/A |

| IR (Infrared) | Characteristic Absorptions: C≡N stretch (~2250 cm⁻¹), C=O stretches (ester and ketone, ~1720 and ~1680 cm⁻¹), Aromatic C=C stretches (~1600, 1500 cm⁻¹) | N/A |

| Mass Spec. (MS) | Top Peak (m/z): 163 | [1] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the acylation of the dianion of cyanoacetic acid with methyl 4-(chloroformyl)benzoate.[3]

Materials:

-

Cyanoacetic acid

-

Magnesium sulfate (MgSO₄)

-

2,2'-Bipyridine

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl 4-(chloroformyl)benzoate

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a 500 mL three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid (2.0 eq.), a catalytic amount of MgSO₄, and 2,2'-bipyridine in 100 mL of anhydrous THF.

-

Flush the system with nitrogen and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution (4.0 eq.) via a dropping funnel with vigorous stirring. Continue stirring for 30 minutes after the addition is complete, during which the solution may take on a slight purple color.

-

Add a solution of methyl 4-(chloroformyl)benzoate (1.0 eq.) in methanol (5 mL) dropwise. The cloudy solution should turn yellow.

-

Continue stirring the reaction mixture at -78 °C for 1 hour.

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature, then stir for an additional hour.

-

Quench the reaction by the dropwise addition of 50 mL of 1 M HCl solution.

-

Add 25 mL of water and 50 mL of dichloromethane. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer three times with 50 mL portions of dichloromethane.

-

Combine the organic layers and wash twice with 50 mL of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography (e.g., hexane:ethyl acetate = 6:1) to yield the target compound.[3]

Reactivity and Applications in Drug Development

This compound is a valuable precursor for the synthesis of heterocyclic compounds, a class of molecules that form the backbone of a vast number of pharmaceuticals.[4] The reactivity of the cyanoacetyl group, particularly the active methylene, allows for a variety of condensation reactions to form substituted rings.

Synthesis of Pyrimidine Scaffolds

The cyanoacetyl moiety is a classic synthon for the construction of pyrimidine rings, which are core structures in numerous antiviral and anticancer agents.[5] While a direct example using this compound was not found in the searched literature, its reaction with amidines, guanidines, or ureas is a well-established strategy for pyrimidine synthesis. The resulting substituted pyrimidines are of significant interest in medicinal chemistry. For example, various pyrimidine derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications and as conjugates in antiviral drug development.[5][6]

General Heterocyclic Synthesis

The active methylene group can participate in Knoevenagel condensations and Michael additions, serving as a versatile starting point for the synthesis of pyridines, pyrazoles, and other nitrogen-containing heterocycles.[7][8] The ester functionality on the benzoate ring provides an additional handle for further chemical modification, such as amide formation or reduction, allowing for the creation of diverse chemical libraries for drug screening.

Visualizations

Synthesis Pathway

References

- 1. This compound | C11H9NO3 | CID 736021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.69316-08-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. This compound | 69316-08-1 [chemicalbook.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-(cyanoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of Methyl 4-(cyanoacetyl)benzoate, a valuable building block in organic synthesis.

Chemical Structure and Formula

This compound is an organic compound featuring a central benzene ring substituted with a methyl ester group and a cyanoacetyl group at the para position.

Chemical Structure:

Molecular Formula: C₁₁H₉NO₃[1][2][3]

IUPAC Name: methyl 4-(2-cyanoacetyl)benzoate[1]

CAS Number: 69316-08-1[1][2][3]

Synonyms: 3-Oxo-3-[4-(methoxycarbonyl)phenyl]propanenitrile, Methyl 4-cyanoacetylbenzoate[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 203.19 g/mol | [1][2][3] |

| Appearance | Beige flaky crystals | [4] |

| Melting Point | 171-173 °C | [4] |

| Molecular Formula | C₁₁H₉NO₃ | [1][2][3] |

| CAS Number | 69316-08-1 | [1][2][3] |

Synthesis Protocol

A general and detailed experimental procedure for the synthesis of this compound is outlined below.[4]

Reaction Scheme:

Experimental Protocol:

-

Reagents and Materials:

-

Cyanoacetic acid (1.7 g, 20 mmol, 2 eq.)

-

Magnesium sulfate (0.2 mg)

-

2,2'-bipyridine (approx. 1 mg)

-

Tetrahydrofuran (THF), anhydrous (100 mL)

-

n-Butyllithium (1.6 M in hexane, 25 mL, 40 mmol, 4 eq.)

-

Methyl 4-(chloroformyl)benzoate (10 mmol, 1 eq.) in methanol (5 mL)

-

1 M Hydrochloric acid (HCl) solution (50 mL)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

In a 500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid, magnesium sulfate, and 2,2'-bipyridine in THF.

-

Flush the system with nitrogen and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution dropwise via a dropping funnel while maintaining vigorous stirring. Continue stirring for 30 minutes after the addition is complete; the solution may develop a slight purple color.

-

Add the solution of methyl 4-(chloroformyl)benzoate in methanol dropwise. The cloudy solution should turn yellow.

-

Continue stirring the reaction mixture at -78 °C for 1 hour.

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature, then stir for an additional hour.

-

Quench the reaction by the dropwise addition of 1 M HCl solution. The solution should become clear and yellow.

-

Add water and DCM to the flask and transfer the contents to a separatory funnel.

-

Extract the aqueous layer three times with DCM.

-

Combine the organic layers and wash twice with saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash chromatography on silica gel using a hexane:ethyl acetate (6:1) eluent to yield the final product.

-

Synthesis Workflow Diagram:

Caption: Synthesis workflow for this compound.

Spectral Data

Spectral data is crucial for the structural confirmation of this compound. While detailed peak assignments are not publicly available in a consolidated format, the expected spectral features based on its structure are described below.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the cyanoacetyl group, and the methyl protons of the ester group. The aromatic protons would likely appear as a set of doublets in the downfield region (around 7-8 ppm). The methylene protons adjacent to the carbonyl and cyano groups would be expected in the range of 3-4 ppm, and the methyl ester protons would present as a singlet around 3.9 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will exhibit signals for the carbonyl carbons of the ester and ketone, the nitrile carbon, the aromatic carbons, the methylene carbon, and the methyl carbon. The carbonyl carbons are expected in the most downfield region (160-200 ppm), followed by the aromatic carbons (120-140 ppm) and the nitrile carbon (around 115-120 ppm). The methyl and methylene carbons would appear in the upfield region.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

C≡N stretch: A sharp, medium-intensity peak around 2250 cm⁻¹.

-

C=O stretches: Strong absorptions for the ketone and ester carbonyl groups, typically in the region of 1680-1750 cm⁻¹.

-

C-O stretch: A strong band for the ester C-O bond in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.

Mass Spectrometry:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 203. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z = 172, and cleavage of the cyanoacetyl group. The most abundant fragment ion is reported to be at m/z = 163.[1]

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding the specific biological activities or involvement of this compound in cellular signaling pathways. Its primary utility, as documented, is as a chemical intermediate in the synthesis of more complex molecules. Researchers interested in the potential biological effects of this compound would need to conduct de novo studies.

Logical Relationship Diagram for Research Application:

Caption: Role of this compound in a research context.

References

Methyl 4-(cyanoacetyl)benzoate: A Technical Guide for Drug Development Professionals

An In-depth Overview of the Synthesis, Properties, and Therapeutic Potential of a Versatile Benzoate Derivative

Methyl 4-(cyanoacetyl)benzoate is a chemical compound that holds significant interest for researchers and scientists in the field of drug discovery and development. Its unique structure, incorporating a cyanoacetyl group, positions it as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential as a modulator of key biological pathways relevant to therapeutic intervention.

Chemical Identity and Physicochemical Properties

The nomenclature and key physicochemical properties of this compound are summarized below, providing a foundational understanding of this molecule. The official IUPAC name for this compound is methyl 4-(2-cyanoacetyl)benzoate .[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | methyl 4-(2-cyanoacetyl)benzoate | [1] |

| Synonyms | Methyl 4-cyanoacetylbenzoate, 3-Oxo-3-[4-(methoxycarbonyl)phenyl]propanenitrile | |

| CAS Number | 69316-08-1 | |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| Appearance | Beige flaky crystals | [2] |

| Melting Point | 171-173 °C | [2] |

| Purity | Typically ≥98% |

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of methyl 4-chlorocarbonylbenzoate with cyanoacetic acid. A general and effective experimental protocol is detailed below.

Experimental Protocol

Materials:

-

Cyanoacetic acid

-

Magnesium sulfate (MgSO₄)

-

2,2'-bipyridine

-

Tetrahydrofuran (THF)

-

n-butyllithium (n-BuLi) in hexane

-

Methyl 4-chlorocarbonylbenzoate

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

Procedure:

-

Preparation of the Dianion of Cyanoacetic Acid: In a 500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid (2 equivalents), a catalytic amount of MgSO₄, and 2,2'-bipyridine in THF.

-

Cooling and Inert Atmosphere: Flush the system with nitrogen and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: Slowly add n-butyllithium solution (4 equivalents) via a dropping funnel with constant stirring. The appearance of a slight purple color indicates the formation of the dianion. Continue stirring for an additional 30 minutes.

-

Acylation: Add a solution of methyl 4-chlorocarbonylbenzoate (1 equivalent) in methanol dropwise. The cloudy solution will turn yellow.

-

Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour.

-

Warming to Room Temperature: Remove the cooling bath and allow the reaction to slowly warm to room temperature, then continue stirring for 1 hour.

-

Quenching: Quench the reaction by the dropwise addition of 1 M HCl solution until the solution becomes clear yellow.

-

Extraction: Add water and dichloromethane to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing and Drying: Combine the organic layers and wash twice with a saturated sodium bicarbonate solution. Dry the organic layer over magnesium sulfate.

-

Purification: Filter the solution and concentrate it using a rotary evaporator. Purify the crude product by flash chromatography (hexane:ethyl acetate = 6:1) to yield the final product.[2]

Synthesis Workflow

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-(cyanoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(cyanoacetyl)benzoate is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its bifunctional nature, incorporating both a cyanoacetyl group and a methyl benzoate moiety, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmacophores. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential, though currently limited, biological relevance.

Chemical Structure and Properties

This compound is structurally defined by a central benzene ring substituted with a methyl ester group at the 4-position and a cyanoacetyl group.

Molecular Formula: C₁₁H₉NO₃[1][2][3]

Molecular Weight: 203.19 g/mol [1][2][3]

Appearance: Beige flaky crystals or an off-white to light yellow solid.[1][3]

A summary of the key physical and chemical identifiers is presented in the table below.

| Property | Value | Reference |

| CAS Number | 69316-08-1 | [2][3] |

| IUPAC Name | methyl 4-(2-cyanoacetyl)benzoate | |

| Melting Point | 171-173 °C (lit.) | [1][3] |

| Boiling Point (estimated) | 341.49 °C | [1] |

| Density (estimated) | 1.2621 g/cm³ | [1] |

| pKa (predicted) | 7.01 ± 0.10 | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While experimental spectral data is not extensively published, typical chemical shifts for similar structures can be inferred.

¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the cyanoacetyl group, and the methyl protons of the ester.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on all the carbon atoms in the molecule.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the reaction of methyl 4-chlorocarbonylbenzoate with cyanoacetic acid.[1]

Materials:

-

Methyl 4-chlorocarbonylbenzoate

-

Cyanoacetic acid

-

Magnesium sulfate (MgSO₄)

-

2,2'-bipyridine

-

n-Butyllithium (n-BuLi) in hexane

-

Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Magnesium sulfate (MgSO₄) for drying

-

Hexane

-

Ethyl acetate

Procedure:

-

In a three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid, a catalytic amount of MgSO₄, and 2,2'-bipyridine in THF.

-

Flush the system with nitrogen and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexane dropwise with stirring. Continue stirring for 30 minutes after the addition is complete.

-

Add a solution of methyl 4-chlorocarbonylbenzoate in methanol dropwise to the reaction mixture.

-

Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

-

Quench the reaction by the dropwise addition of 1 M HCl.

-

Add water and dichloromethane to the reaction mixture and perform a liquid-liquid extraction.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a hexane:ethyl acetate gradient to yield the final product.[1]

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and associated signaling pathways of this compound. However, research on related methyl benzoate derivatives has indicated potential inhibitory effects on the pentose phosphate pathway (PPP).[4] The PPP is a crucial metabolic pathway involved in the production of NADPH and precursors for nucleotide biosynthesis, and its dysregulation is implicated in diseases such as cancer.[4]

Derivatives of methyl benzoate have been shown to inhibit key enzymes in the PPP, namely glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[4] While direct evidence for this compound is absent, its structural similarity to these active compounds suggests it could be a candidate for similar inhibitory activity.

Hypothetical Signaling Pathway Inhibition:

Caption: Hypothetical inhibition of the Pentose Phosphate Pathway.

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has summarized the key physical properties, synthetic methodology, and potential, though yet unconfirmed, biological relevance of this compound. The provided data and protocols offer a valuable resource for researchers and scientists working with this compound. Further investigation is warranted to fully elucidate its spectroscopic characteristics and to explore its potential as a modulator of biological pathways, which could open new avenues for drug discovery and development.

References

- 1. This compound | 69316-08-1 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, CasNo.69316-08-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C11H9NO3 | CID 736021 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthesis of Methyl 4-(cyanoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of methyl 4-(cyanoacetyl)benzoate, with a primary focus on its melting point. It includes detailed experimental protocols for its synthesis and a general method for melting point determination, crucial for its characterization in research and development settings.

Chemical Properties and Identification

This compound, also known as methyl 4-(2-cyanoacetyl)benzoate, is an ester derivative of benzoic acid.[1] It is a solid at room temperature, appearing as beige flaky crystals.[1][2] This compound serves as an important intermediate in various chemical syntheses.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Melting Point | 171-173 °C (lit.) | [1][2][3] |

| Molecular Formula | C₁₁H₉NO₃ | [1][4] |

| Molecular Weight | 203.19 g/mol | [1][4] |

| CAS Number | 69316-08-1 | [1][4] |

| Appearance | Beige flaky crystals | [1][2] |

| Purity | Typically ≥96% |

Experimental Protocols

A general laboratory procedure for the synthesis of this compound involves the reaction of methyl 4-chlorocarbonylbenzoate with cyanoacetic acid.[1]

Materials and Reagents:

-

Cyanoacetic acid

-

Magnesium sulfate (MgSO₄)

-

2,2'-Bipyridine

-

Tetrahydrofuran (THF)

-

n-Butyllithium (1.6 M in hexane)

-

Methyl 4-chlorocarbonylbenzoate

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water

Procedure:

-

Dissolve cyanoacetic acid (2 eq.), a catalytic amount of MgSO₄, and 2,2'-bipyridine in THF in a three-necked flask equipped with dropping funnels and a mechanical stirrer.

-

Flush the system with nitrogen and cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution (4 eq.) dropwise with stirring. Continue stirring for 30 minutes after a slight purple color appears.

-

Add a solution of methyl 4-chlorocarbonylbenzoate (1 eq.) in methanol dropwise. The cloudy solution will turn yellow.

-

Continue stirring the reaction mixture at -78 °C for 1 hour.

-

Remove the cooling bath and allow the reaction to slowly warm to room temperature, then hold for 1 hour.

-

Quench the reaction by the dropwise addition of 1 M HCl solution.

-

Add water and dichloromethane and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash twice with a saturated sodium bicarbonate solution.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by flash chromatography (hexane:ethyl acetate = 6:1) to yield the final product.[1]

The melting point of a crystalline solid is a critical physical property for its identification and purity assessment. A standard laboratory method for determining the melting point is capillary melting point determination.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially, then slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point (around 165 °C).

-

Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

For high accuracy, repeat the measurement with a fresh sample and a slower heating rate near the melting range.

Workflow Visualization

The synthesis of this compound can be visualized as a multi-step chemical workflow.

References

- 1. This compound | 69316-08-1 [chemicalbook.com]

- 2. This compound, CasNo.69316-08-1 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 3. CAS NO. 69316-08-1 | this compound | C11H9NO3 [localpharmaguide.com]

- 4. This compound | C11H9NO3 | CID 736021 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-(cyanoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-(cyanoacetyl)benzoate, with CAS Number 69316-08-1, is a bifunctional organic compound featuring both a methyl ester and a β-ketonitrile group. This structure makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic molecules and potential pharmacophores. This document provides a comprehensive overview of its known properties, synthesis, and safety information based on available public data.

Chemical Identity and Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below, primarily sourced from the PubChem database.[1]

Table 1: Chemical Identifiers [1]

| Identifier Type | Value |

| PubChem CID | 736021 |

| IUPAC Name | methyl 4-(2-cyanoacetyl)benzoate |

| CAS Number | 69316-08-1 |

| Molecular Formula | C₁₁H₉NO₃ |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(=O)CC#N |

| InChI | InChI=1S/C11H9NO3/c1-15-11(14)9-4-2-8(3-5-9)10(13)6-7-12/h2-5H,6H2,1H3 |

| InChIKey | CTZGTFNYYYZXTE-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 203.19 g/mol | PubChem[1] |

| Exact Mass | 203.058243149 Da | PubChem[1] |

| Appearance | Beige flaky crystals | ChemicalBook[2] |

| Melting Point | 171-173 °C (lit.) | ChemicalBook[2] |

| XLogP3 | 1.8 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 67.2 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 15 | PubChem (Computed)[1] |

Note: While properties such as boiling point, density, and refractive index have been reported in literature, specific quantitative values were not available in the consulted resources.[2]

Synthesis and Experimental Protocols

This compound is synthesized via the acylation of the dianion of cyanoacetic acid with methyl 4-chlorocarbonylbenzoate. The following is a general laboratory procedure.[2]

Protocol: Synthesis from Methyl 4-chlorocarbonylbenzoate and Cyanoacetic Acid [2]

Materials and Equipment:

-

500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer

-

Dry ice/acetone bath

-

Nitrogen gas line

-

Rotary evaporator

-

Cyanoacetic acid (1.7 g, 20 mmol, 2 eq.)

-

Magnesium sulfate (MgSO₄, 0.2 mg)

-

2,2'-bipyridine (approx. 1 mg)

-

Anhydrous Tetrahydrofuran (THF, 100 mL)

-

n-Butyllithium (n-BuLi, 25 mL, 1.6 M in hexane, 40 mmol, 4 eq.)

-

Methyl 4-chlorocarbonylbenzoate (10 mmol, 1 eq.) in Methanol (5 mL)

-

1 M Hydrochloric acid (HCl, 50 mL)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water

Procedure:

-

Preparation: In a flask, dissolve cyanoacetic acid (1.7 g), MgSO₄ (0.2 mg), and 2,2'-bipyridine (approx. 1 mg) in THF (100 mL).

-

Dianion Formation: Transfer the mixture to the 500-mL three-necked flask. Flush the system with nitrogen and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the n-butyllithium solution via a dropping funnel with stirring. Continue stirring for 30 minutes after the solution takes on a slight purple color, indicating the formation of the dianion.

-

Acylation: Add the solution of methyl 4-chlorocarbonylbenzoate in methanol dropwise via the second dropping funnel. The cloudy solution will turn yellow during this process.

-

Reaction: Continue to stir the reaction mixture at -78 °C for 1 hour.

-

Workup: Remove the cooling bath and allow the reaction to slowly warm to room temperature, then hold for 1 hour.

-

Quench the reaction by the dropwise addition of 1 M HCl (50 mL). The solution should become clear but remain yellow.

-

Add water (25 mL) and DCM (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers and wash twice with a saturated sodium bicarbonate solution (50 mL x 2).

-

Purification: Dry the organic layer over magnesium sulfate, filter, and concentrate on a rotary evaporator.

-

Purify the resulting crude product by flash chromatography (hexane:ethyl acetate = 6:1) to yield the target product. The reported yield is between 50-80%.

Logical Workflow: Synthesis Diagram

The synthesis protocol can be visualized as a logical workflow, detailing the transformation of starting materials into the final product.

Caption: Synthesis workflow for this compound.

Biological Activity

As of the date of this document, a review of scientific literature and chemical databases, including PubChem, reveals no specific studies detailing the biological activity, such as antimicrobial, cytotoxic, or receptor binding assays, for this compound. The compound is primarily available as a chemical intermediate for research and synthesis purposes.[3]

Safety and Handling

This compound is classified as an irritant.[1] All handling should be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Table 3: GHS Hazard Information [1]

| Code | Hazard Statement |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501.[1]

References

An In-depth Technical Guide to the Safety and Hazards of Methyl 4-(cyanoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and hazard information for Methyl 4-(cyanoacetyl)benzoate (CAS No: 69316-08-1). The following sections detail its hazard classifications, physical and chemical properties, and recommended safety protocols to ensure its safe handling and use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings regarding its handling.

GHS Hazard Summary

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Irritant | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Irritant | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Irritant | Warning | H335: May cause respiratory irritation |

Source: Aggregated GHS information from 39 reports by companies to the ECHA C&L Inventory.[1]

Physicochemical Information

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | Beige flaky crystals or off-white to light yellow solid |

| Melting Point | 171-173 °C |

| Boiling Point (estimate) | 341.49 °C |

| Density (estimate) | 1.2621 g/cm³ |

Sources:[1]

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is mandatory to minimize risks associated with this compound.

Recommended Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands and any exposed skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P319 | Get medical help if you feel unwell. |

| P332+P317 | If skin irritation occurs: Get medical help. |

| P337+P317 | If eye irritation persists: Get medical help. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Source:[1]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the GHS classifications are based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized descriptions of the types of experiments used to determine skin, eye, and respiratory irritation.

4.1. Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Methodology: A small amount of the test substance (typically 0.5 g or 0.5 mL) is applied to a shaved patch of skin on a test animal (historically, the albino rabbit). The patch is covered with a gauze dressing for a specified period, usually four hours. After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored, and these scores are used to classify the substance's irritation potential. In recent years, in vitro methods using reconstructed human epidermis are increasingly used to replace animal testing.

4.2. Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

-

Methodology: A small, measured amount of the test substance is applied to the eye of a test animal (traditionally the albino rabbit). The eyes are then examined for effects on the cornea, iris, and conjunctiva at specific intervals after instillation. The severity and reversibility of any lesions are recorded and scored. As with skin irritation testing, there is a strong push towards using in vitro alternatives, such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Reconstructed human Cornea-like Epithelium (RhCE) test.

4.3. Acute Inhalation Toxicity (OECD Test Guideline 403)

For substances that may be inhaled, like dusts or vapors, this test assesses toxicity following inhalation. To specifically assess respiratory tract irritation (as indicated by H335), this study would look for clinical signs of irritation.

-

Methodology: Animals are exposed to the substance (as a gas, vapor, aerosol, or dust) in an inhalation chamber for a defined period (typically 4 hours). The concentration of the substance is carefully controlled. Animals are observed for signs of toxicity and respiratory distress during and after exposure. Post-exposure observations include monitoring for changes in breathing patterns, nasal discharge, and other signs of irritation. Histopathological examination of the respiratory tract may also be performed to identify any damage.

Visualized Safety Information

To further clarify the hazards and necessary precautions, the following diagrams illustrate the key safety concepts for this compound.

Caption: GHS Hazard Classification for this compound.

Caption: Exposure and First Aid Workflow for this compound.

Caption: Recommended Safe Handling and Storage Protocol.

References

An In-depth Technical Guide to Methyl 4-(cyanoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(cyanoacetyl)benzoate is a versatile organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a reactive cyanoacetyl group and a benzoate moiety, makes it an attractive scaffold for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of the published literature on this compound, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential, albeit largely uninvestigated, biological activities based on the performance of structurally related compounds. While direct biological data on this compound is limited, this document aims to equip researchers with the foundational knowledge necessary to explore its potential in drug discovery and development.

Chemical and Physical Properties

This compound is a beige, flaky crystalline solid.[1] Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO₃ | [1][2] |

| Molecular Weight | 203.19 g/mol | [1][2] |

| CAS Number | 69316-08-1 | [1][2][3] |

| Appearance | Beige flaky crystals | [1][3] |

| Melting Point | 171-173 °C | [3] |

| IUPAC Name | methyl 4-(2-cyanoacetyl)benzoate | [2] |

| Synonyms | Methyl 4-(2-cyanoacetyl)benzoate, Methyl p-(cyanoacetyl)benzoate, 4-(Cyanoacetyl)benzoic acid methyl ester | [2][3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Specific experimental data is not available.

-

¹³C NMR: Specific experimental data is not available.

Infrared (IR) Spectroscopy

Specific experimental data is not available. Expected characteristic peaks would include:

-

~2250 cm⁻¹ (C≡N stretch)

-

~1720 cm⁻¹ (C=O stretch, ester)

-

~1680 cm⁻¹ (C=O stretch, ketone)

-

Aromatic C-H and C=C stretches

Mass Spectrometry (MS)

Specific experimental data is not available. The expected molecular ion peak [M]⁺ would be at m/z = 203.19.

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the acylation of the dianion of cyanoacetic acid with methyl 4-(chloroformyl)benzoate.[1]

Materials and Reagents

-

Cyanoacetic acid

-

Magnesium sulfate (MgSO₄)

-

2,2'-Bipyridine

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexane

-

Methyl 4-(chloroformyl)benzoate

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Hexane

-

Ethyl acetate

Synthesis Workflow

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: In a 500 mL three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid (1.7 g, 20 mmol, 2 eq.), magnesium sulfate (0.2 mg), and 2,2'-bipyridine (approx. 1 mg) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Formation of the Dianion: Flush the system with nitrogen and cool the flask to -78 °C in a dry ice/acetone bath. Slowly add a 1.6 M solution of n-butyllithium in hexane (25 mL, 40 mmol, 4 eq.) via a dropping funnel with stirring. A slight purple color indicates the formation of the dianion. Continue stirring for 30 minutes.

-

Acylation: Add a solution of methyl 4-(chloroformyl)benzoate (10 mmol, 1 eq.) in 5 mL of methanol dropwise via the second dropping funnel. The cloudy solution will turn yellow. Stir the reaction mixture at -78 °C for 1 hour.

-

Warming and Quenching: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional hour. Quench the reaction by the dropwise addition of 50 mL of 1 M HCl, at which point the solution should become clear yellow.

-

Extraction and Workup: Add 25 mL of water and 50 mL of dichloromethane. Separate the layers and extract the aqueous layer three times with 50 mL of dichloromethane. Combine the organic layers and wash twice with 50 mL of saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography using a mixture of hexane and ethyl acetate (6:1) as the eluent to yield the pure this compound.

Potential Biological Activities and Applications in Drug Development

While there is no direct published literature on the biological activities of this compound, the activities of its structural analogs suggest several potential avenues for research and drug development.

Inhibition of the Pentose Phosphate Pathway (Hypothetical)

Derivatives of methyl benzoate have been investigated as inhibitors of the pentose phosphate pathway (PPP).[4] The PPP is a crucial metabolic pathway for cancer cell proliferation and survival, as it provides precursors for nucleotide biosynthesis and reducing equivalents (NADPH) for antioxidant defense. Inhibition of key PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), is a promising strategy for cancer therapy. The cyanoacetyl group in this compound could potentially interact with active site residues of these enzymes.

Other Potential Activities

-

Anticancer Activity: Beyond PPP inhibition, various benzoate derivatives have demonstrated broader anticancer effects.

-

Analgesic and Antioxidant Activity: Structurally similar alkyl 4-(2-cyanoacetamido)benzoates have shown analgesic and moderate antioxidant properties.

-

Local Anesthetic Activity: Certain benzoate compounds have been designed and synthesized as local anesthetics.

-

Insecticidal Activity: Methyl benzoate and its analogs have been reported to have fumigant and repellent activities against various insects.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that holds promise for applications in drug discovery. While direct biological data is currently lacking, the activities of its derivatives suggest that it could serve as a valuable starting point for the development of novel therapeutics, particularly in the areas of oncology and neurology. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead structure for new drug candidates. The detailed synthesis protocol and compiled physicochemical properties provided in this guide offer a solid foundation for such future investigations.

References

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 4-(cyanoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(cyanoacetyl)benzoate is a versatile organic compound characterized by the presence of a β-ketonitrile moiety. While direct studies on its biological activities are not extensively documented in current literature, its structural features suggest significant potential as a precursor in the synthesis of a wide array of biologically active heterocyclic compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, its chemical properties, and, most importantly, explores its potential biological activities through the lens of the known pharmacological profiles of its derivatives. This document summarizes quantitative data on the antimicrobial and anticancer activities of these derivatives, details relevant experimental protocols, and provides visual representations of synthetic pathways and potential mechanisms of action to guide future research and drug discovery efforts.

Introduction

This compound, with the chemical formula C₁₁H₉NO₃, is a bifunctional molecule containing both a methyl ester and a cyanoacetyl group.[1] The β-ketonitrile group is a particularly reactive pharmacophore and a valuable building block in organic synthesis, known for its utility in constructing diverse heterocyclic systems. These heterocyclic derivatives, including pyrimidines, pyrazoles, and pyridines, are scaffolds of significant interest in medicinal chemistry due to their well-established and varied biological activities. This guide will delve into the prospective applications of this compound as a key intermediate in the development of novel therapeutic agents.

Chemical Properties and Synthesis

This compound is a beige, flaky crystalline solid with a molecular weight of 203.19 g/mol .[2][3]

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the acylation of a cyanoacetic acid derivative with a derivative of methyl 4-chlorocarbonylbenzoate.

Experimental Protocol: Synthesis of this compound [2]

-

To a solution of cyanoacetic acid (2.0 equivalents) in anhydrous tetrahydrofuran (THF), add magnesium sulfate (catalytic amount) and 2,2'-bipyridine (catalytic amount).

-

Cool the mixture to -78°C in a dry ice/acetone bath under a nitrogen atmosphere.

-

Slowly add n-butyllithium (4.0 equivalents, 1.6 M solution in hexane) dropwise while stirring. Continue stirring for 30 minutes after the addition is complete.

-

Add a solution of methyl 4-chlorocarbonylbenzoate (1.0 equivalent) in methanol dropwise to the reaction mixture.

-

Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by the dropwise addition of 1 M HCl.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2x), dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Potential Biological Activities

As a β-ketonitrile, this compound is a prime candidate for the synthesis of various heterocyclic compounds with potential therapeutic applications. The following sections explore the documented biological activities of pyrimidine, pyrazole, and pyridine derivatives that can be synthesized from β-ketonitriles, thus inferring the potential of the title compound.

Potential Antimicrobial Activity

β-Ketonitriles are versatile starting materials for the synthesis of pyrimidine derivatives, a class of compounds well-known for their broad-spectrum antimicrobial properties.

Synthesis of Pyrimidine Derivatives:

A common method for the synthesis of pyrimidine derivatives from β-ketonitriles is the Biginelli reaction or a similar cyclocondensation reaction with urea, thiourea, or guanidine.

Experimental Protocol: General Synthesis of Pyrimidine Derivatives

-

A mixture of the β-ketonitrile (e.g., this compound, 1 equivalent), an appropriate aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) is refluxed in a suitable solvent (e.g., ethanol) in the presence of a catalytic amount of acid (e.g., HCl) or base (e.g., potassium carbonate).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with a cold solvent and purified by recrystallization.

Quantitative Data on Antimicrobial Activity of Pyrimidine Derivatives

| Compound Class | Test Organism | Activity (MIC in µg/mL) | Reference |

| Thiophenyl-pyrimidine derivative | Staphylococcus aureus (MRSA) | 4 | [4] |

| Thiophenyl-pyrimidine derivative | Enterococcus faecium (VRE) | 8 | [4] |

| Substituted Pyrimidines | Escherichia coli | 6.25 - 25.0 | [5] |

| Substituted Pyrimidines | Bacillus subtilis | 6.25 - 25.0 | [5] |

Mechanism of Action:

Some pyrimidine derivatives exert their antibacterial effect by inhibiting essential cellular processes. For instance, certain thiophenyl-pyrimidine derivatives have been shown to inhibit the FtsZ protein, which is crucial for bacterial cell division.[4] This inhibition disrupts the formation of the Z-ring, leading to filamentation and eventual cell death.

Caption: Inhibition of FtsZ polymerization by pyrimidine derivatives.

Potential Anticancer Activity

The reaction of β-ketonitriles with hydrazines is a classical and efficient method for the synthesis of pyrazole derivatives. Many pyrazole-containing compounds have demonstrated significant anticancer activity through various mechanisms.

Synthesis of Pyrazole Derivatives:

Experimental Protocol: General Synthesis of Pyrazole Derivatives

-

A mixture of the β-ketonitrile (e.g., this compound, 1 equivalent) and a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine, 1 equivalent) is refluxed in a suitable solvent such as ethanol or acetic acid.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled, and the product is isolated by filtration or by evaporation of the solvent followed by purification.

Quantitative Data on Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| Pyrazole derivative (3f) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [6] |

| Pyrazolo[3,4-b]pyridine (9a) | Hela (Cervical) | 2.59 | [7] |

| Pyrazolo[3,4-b]pyridine (14g) | HCT-116 (Colon) | 1.98 | [7] |

| 1,3,5-trisubstituted-1H-pyrazole | MCF-7 (Breast) | 3.9 - 35.5 | [1] |

Mechanism of Action:

Many pyrazole derivatives induce apoptosis in cancer cells. This programmed cell death can be initiated through intrinsic or extrinsic pathways. The intrinsic pathway often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades. Key proteins involved include the Bcl-2 family (pro-apoptotic Bax and anti-apoptotic Bcl-2) and executioner caspases like caspase-3.[1][2][5]

References

- 1. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 7. mdpi.com [mdpi.com]

Methyl 4-(cyanoacetyl)benzoate: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-(cyanoacetyl)benzoate is a highly functionalized organic molecule that has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique combination of a cyanoacetyl group and a benzoate ester moiety provides multiple reactive sites, enabling the construction of a diverse array of complex heterocyclic structures. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, with a particular focus on its utility in the development of pharmacologically relevant compounds.

Physicochemical and Spectral Data

This compound is a beige, flaky crystalline solid at room temperature.[1] Its key physicochemical and spectral properties are summarized in the tables below, providing essential data for its identification, handling, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | [2] |

| Molecular Weight | 203.19 g/mol | [2] |

| CAS Number | 69316-08-1 | [3] |

| Melting Point | 171-173 °C | [2] |

| Appearance | Beige flaky crystals | [2] |

| Spectral Data | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzoate ring, the methylene protons of the acetyl chain, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, the nitrile carbon, and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the nitrile (C≡N), ester carbonyl (C=O), and ketone carbonyl (C=O) functional groups. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of methyl 4-(chloroformyl)benzoate with the dianion of cyanoacetic acid. This procedure, while requiring anhydrous conditions and low temperatures, provides the target compound in good yields.

Experimental Protocol: Synthesis of this compound[2]

-

Preparation of the Reaction Mixture: In a 500-mL three-necked flask equipped with two dropping funnels and a mechanical stirrer, dissolve cyanoacetic acid (1.7 g, 20 mmol, 2 eq.), MgSO₄ (0.2 mg), and 2,2'-bipyridine (approx. 1 mg) in 100 mL of anhydrous tetrahydrofuran (THF).

-

Generation of the Dianion: Flush the system with nitrogen and cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (25 mL, 1.6 M solution in hexane; 40 mmol, 4 eq.) via a dropping funnel with vigorous stirring. Continue stirring for 30 minutes after the addition is complete, during which the solution may take on a slight purple color.

-

Acylation: Add a solution of methyl 4-(chloroformyl)benzoate (10 mmol, 1 eq.) in 5 mL of methanol dropwise to the reaction mixture. The cloudy solution will turn yellow.

-

Reaction Progression: Continue stirring the reaction mixture at -78 °C for 1 hour.

-

Work-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature, then stir for an additional hour. Quench the reaction by the dropwise addition of 50 mL of 1 M HCl solution, at which point the solution should become clear yellow. Add 25 mL of water and 50 mL of dichloromethane.

-

Extraction and Purification: Separate the layers and extract the aqueous layer three times with 50 mL portions of dichloromethane. Combine the organic layers, wash twice with 50 mL of saturated sodium bicarbonate solution, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography (hexane:ethyl acetate = 6:1) to yield this compound as a solid (50-80% yield).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Heterocyclic Synthesis

The trifunctional nature of this compound, possessing an active methylene group, a nitrile, and a keto group, makes it an exceptionally useful precursor for the synthesis of a wide variety of heterocyclic systems.

Versatility as a Building Block

Caption: Synthetic utility of this compound.

Synthesis of 2-Pyridone Derivatives

Substituted 2-pyridones are a class of heterocyclic compounds with a broad range of biological activities, including vasorelaxant and potential anticancer properties.[4][5] this compound can be utilized in the synthesis of 3-cyano-2-pyridone derivatives through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

General Experimental Protocol for 3-Cyano-2-Pyridone Synthesis (Adapted from[6][7])

-

Reaction Setup: To a solution of this compound (1 equivalent) and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone, 1 equivalent) in ethanol, add a catalytic amount of a base such as piperidine or potassium hydroxide.

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 3-cyano-2-pyridone derivative.

Synthesis of 5-Aminopyrazole Derivatives

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities including analgesic, anti-inflammatory, and antimicrobial properties.[8][9] The reaction of this compound with hydrazine or substituted hydrazines provides a direct route to highly functionalized 5-aminopyrazoles.

General Experimental Protocol for 5-Aminopyrazole Synthesis (Adapted from[10][11])

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.

-

Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Isolation and Purification: After cooling, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a small amount of cold solvent, and can be further purified by recrystallization.

Synthesis of 2-Aminothiophene Derivatives via the Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes.[12] These thiophene derivatives are known to possess various biological activities, including antibacterial and anti-inflammatory effects.[13][14] this compound can serve as the active methylene component in this reaction.

General Experimental Protocol for the Gewald Reaction (Adapted from[15][16])

-

Reaction Setup: In a suitable solvent such as ethanol or N,N-dimethylformamide, combine this compound (1 equivalent), a ketone or aldehyde (1 equivalent), and elemental sulfur (1.1 equivalents).

-

Addition of Base: Add a catalytic amount of a base, such as morpholine, triethylamine, or piperidine, to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for a period ranging from a few hours to overnight. Monitor the reaction by TLC.

-

Work-up and Purification: Pour the reaction mixture into ice-water and acidify with a dilute acid if necessary. Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure 2-aminothiophene derivative.

Relevance in Drug Discovery and Development

The heterocyclic scaffolds readily accessible from this compound are of significant interest in drug discovery.

-

Pyridone Derivatives: Have been investigated for their potential as vasorelaxant agents, acting on L-type calcium channels, and have also shown promise in the development of fluorescent probes.[4][6]

-

Pyrazole Derivatives: Form the core of many approved drugs and have been extensively studied for a wide range of therapeutic applications, including as anti-inflammatory agents (e.g., celecoxib), analgesics, and antimicrobial agents.[9][17]

-

Thiophene Derivatives: Substituted 2-aminothiophenes have demonstrated potent antibacterial activity, including against drug-resistant strains of bacteria.[13][18]

The derivatization of the benzoate ester functionality of the resulting heterocyclic products allows for further molecular modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. Some studies have explored the biological activities of benzoate derivatives as inhibitors of the pentose phosphate pathway in cancer cells and as local anesthetics.[19][20]

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its ability to participate in various cyclization and multicomponent reactions makes it an invaluable tool for medicinal chemists and drug development professionals. The pyridone, pyrazole, and thiophene scaffolds that can be efficiently constructed from this starting material are central to numerous classes of pharmacologically active molecules. Further exploration of the reactivity of this compound and the biological evaluation of its derivatives are likely to lead to the discovery of novel therapeutic agents.

References

- 1. ijaseit.insightsociety.org [ijaseit.insightsociety.org]

- 2. This compound | 69316-08-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis, ex vivo and in silico studies of 3-cyano-2-pyridone derivatives with vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 11. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. tsijournals.com [tsijournals.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 18. researchgate.net [researchgate.net]

- 19. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sciforum.net [sciforum.net]

An In-depth Technical Guide to Methyl 4-(cyanoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Methyl 4-(cyanoacetyl)benzoate is a chemical intermediate with the molecular formula C₁₁H₉NO₃.[1][2][3] It presents as beige, flaky crystals and is primarily utilized in chemical synthesis.[3][4][5] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectral data, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 69316-08-1 | [1][2][4] |

| Molecular Formula | C₁₁H₉NO₃ | [1][2][3] |

| Molecular Weight | 203.19 g/mol | [1][2][6] |

| Appearance | Beige flaky crystals | [3][4][7] |

| Melting Point | 171-173 °C | [1][4] |

| Purity | ≥98% | [2][3] |

| IUPAC Name | methyl 4-(2-cyanoacetyl)benzoate | [6] |

| Synonyms | METHYL-P-(CYANO-ACETYL)BENZOATE, METHYL 4-(2-CYANOACETYL)BENZOATE | [1] |

Spectral Data

While direct spectral data is not available in the immediate search results, links to the data have been identified. The following table summarizes the availability of spectral information.

| Spectrum Type | Availability | Source |

| ¹H NMR | Available | [6] |

| ¹³C NMR | Not explicitly found, but related compounds are available | |

| Mass Spectrometry (GC-MS) | Available | [6] |

| Infrared (IR) Spectroscopy | Available | [6] |

Synthesis Protocol

A general and detailed experimental protocol for the synthesis of this compound is outlined below.

Materials and Reagents

-

Methyl 4-(chlorocarbonyl)benzoate

-

Cyanoacetic acid

-

n-Butyllithium (1.6 M in hexane)

-